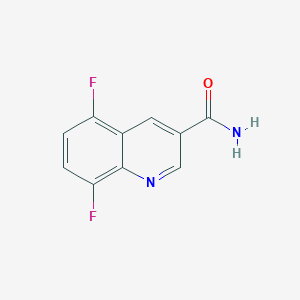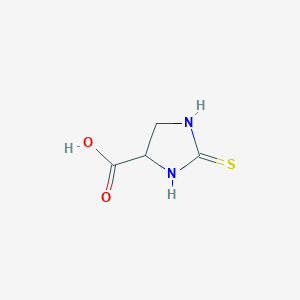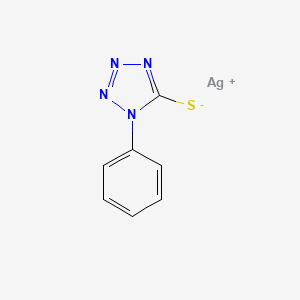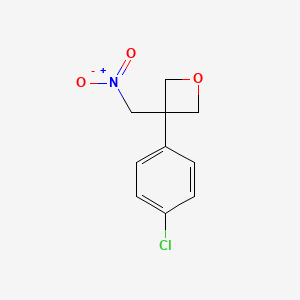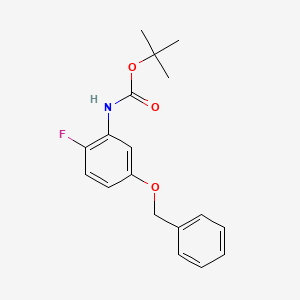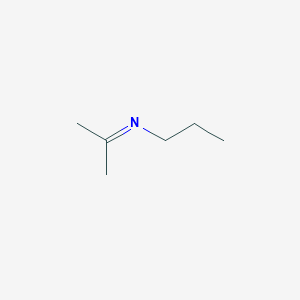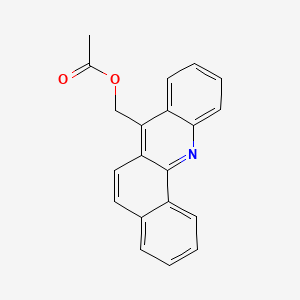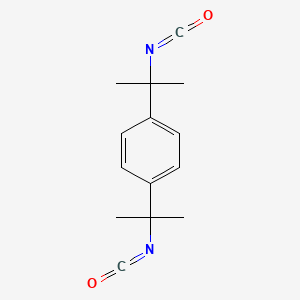
Erythrostominone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erythrostominone is a red naphthoquinone pigment produced by certain fungi, notably the species Cordyceps unilateralis and Ophiocordyceps sp. BCC1869 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Erythrostominone is primarily produced through the cultivation of fungi such as Cordyceps unilateralis. The biosynthesis of this compound involves the polyketide pathway, where the fungus synthesizes the compound as part of its secondary metabolism . The production process can be optimized by manipulating the growth conditions, such as nutrient availability, pH, and temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungi are cultured in bioreactors under controlled conditions to maximize yield. The pigment is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Erythrostominone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its naphthoquinone structure, which is highly reactive .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃).
Major Products: The major products formed from these reactions include various derivatives of this compound, such as deoxythis compound and epierythrostominol .
Wissenschaftliche Forschungsanwendungen
Erythrostominone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study naphthoquinone chemistry and its reactivity.
Biology: Investigated for its role in fungal metabolism and its potential as a bioactive compound.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a natural dye in the food and textile industries due to its stability and vibrant color
Wirkmechanismus
The mechanism of action of erythrostominone involves its interaction with cellular components, leading to various biological effects. It is known to target specific enzymes and proteins, disrupting cellular processes. For instance, its antimicrobial activity is attributed to its ability to interfere with microbial cell membranes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Erythrostominone is part of a family of naphthoquinone pigments, which includes compounds like deoxythis compound, 4-O-methyl this compound, and epierythrostominol . Compared to these similar compounds, this compound is unique due to its specific structural features and the conditions under which it is produced. Its stability and vibrant color make it particularly valuable for industrial applications .
Eigenschaften
CAS-Nummer |
26153-04-8 |
|---|---|
Molekularformel |
C17H16O8 |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
(2R,4S)-4,5,10-trihydroxy-8-methoxy-2-(2-oxopropyl)-3,4-dihydro-2H-benzo[g]chromene-6,9-dione |
InChI |
InChI=1S/C17H16O8/c1-6(18)3-7-4-8(19)12-15(22)11-9(20)5-10(24-2)14(21)13(11)16(23)17(12)25-7/h5,7-8,19,22-23H,3-4H2,1-2H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
XCCPWOLOVUKRKJ-YUMQZZPRSA-N |
Isomerische SMILES |
CC(=O)C[C@H]1C[C@@H](C2=C(C3=C(C(=C2O1)O)C(=O)C(=CC3=O)OC)O)O |
Kanonische SMILES |
CC(=O)CC1CC(C2=C(C3=C(C(=C2O1)O)C(=O)C(=CC3=O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
![9,10-Anthracenedione, 1,4-bis[(4-methoxyphenyl)amino]-](/img/structure/B13742995.png)
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
